Discontinued -

Discontinued

Catalog Number: EVT-1787341
CAS Number:
Molecular Formula: C23H34O6
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The term "discontinued" refers to chemical compounds or products that are no longer produced or marketed. This can occur for various reasons, including regulatory changes, safety concerns, lack of market demand, or the development of safer alternatives. The classification of discontinued compounds can vary widely depending on their usage, toxicity, and regulatory status.

Source and Classification

Discontinued compounds are often classified based on their chemical structure, intended use, and regulatory framework. For example, the World Health Organization (WHO) has established classifications for pesticides that include categories for discontinued substances due to their acute risks to human health . Additionally, the Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, which can impact their market viability and subsequent discontinuation .

Synthesis Analysis

Methods and Technical Details

The synthesis of compounds that may later be discontinued often involves standard organic chemistry techniques such as:

  • Refluxing: Heating a mixture to boiling while allowing vapors to condense back into the liquid.
  • Distillation: Separating components based on differences in boiling points.
  • Chromatography: Purifying compounds by separating them based on their interactions with a stationary phase.

Discontinued compounds may have been synthesized using innovative methods at the time but later fell out of favor due to safety or efficacy issues.

Molecular Structure Analysis

Structure and Data

The molecular structure of a compound is critical in determining its properties and potential applications. Discontinued compounds may exhibit complex structures that were once deemed effective but later identified as hazardous or ineffective. For example:

  • Structural Formula: The arrangement of atoms within a molecule can influence its reactivity and stability.
  • Molecular Weight: The weight of a molecule can affect its solubility and bioavailability.

Data regarding discontinued compounds can often be found in chemical databases like PubChem, which maintains records even for outdated substances .

Chemical Reactions Analysis

Reactions and Technical Details

Discontinued compounds may have undergone various chemical reactions during their use, including:

  • Hydrolysis: The reaction of a compound with water, leading to its breakdown.
  • Oxidation-Reduction Reactions: Changes in oxidation states that can affect compound stability.

Technical details about these reactions can provide insights into why certain compounds were discontinued. For instance, if a compound was prone to degradation under standard conditions, it might have been removed from the market.

Mechanism of Action

Process and Data

The mechanism of action refers to how a compound exerts its effects at the molecular level. Discontinued pharmaceuticals may have had mechanisms that were initially promising but later revealed adverse effects or insufficient efficacy. For example:

  • Enzyme Inhibition: Some drugs work by inhibiting specific enzymes; if this leads to harmful side effects, the drug may be discontinued.
  • Receptor Binding: Compounds that bind to biological receptors can have unintended consequences if they affect multiple pathways.

Data from clinical trials often elucidate these mechanisms, helping researchers understand why certain compounds were withdrawn from use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of discontinued compounds are crucial for understanding their behavior in various environments. Key properties include:

  • Solubility: Determines how well a compound dissolves in solvents, affecting its bioavailability.
  • Stability: The tendency of a compound to maintain its structure over time under specific conditions.

Analyzing these properties can reveal why some compounds are no longer viable options for consumers or industries.

Applications

Scientific Uses

Discontinued compounds may have had significant applications in fields such as:

  • Pharmaceuticals: Many drugs are discontinued due to safety concerns or better alternatives becoming available.
  • Agriculture: Pesticides that pose environmental risks are often phased out in favor of safer options.

Despite being discontinued, these compounds can still serve as valuable references for research into new formulations or safety assessments. Understanding past uses helps inform current practices in chemical safety and regulation.

Introduction: Historical Context and Academic Significance of Discontinued Compounds

Evolution of Discontinued Compounds in Pharmaceutical Development Cycles

Pharmaceutical development cycles have systematically integrated discontinuation decision points, driven by escalating R&D costs and complex chemistry challenges. Modern high-throughput screening generates numerous candidates with suboptimal biopharmaceutical properties—nearly 40% exhibit poor solubility or permeability [7]. Traditionally, development followed a serial approach, where simple formulations advanced first, and challenging compounds were deprioritized or abandoned after Phase IIa proof-of-concept studies. This model proved inadequate for Biopharmaceutics Classification System (BCS) Class 2–4 compounds, leading to late-stage failures when enabling formulations could not bridge bioavailability gaps [7].

Strategic Pivot to Frontloading: Contemporary pipelines employ parallel development, or "frontloading," where multiple formulation approaches (e.g., nanonization, solid-state manipulation, solubilization) are tested early using minimal API quantities. This identifies viable formulation principles before large-scale manufacturing investments [7]. For example:

  • Daptomycin: Discontinued by Eli Lilly due to business strategy shifts, later revived by Cubist Pharmaceuticals through redesigned clinical trials targeting MRSA [4].
  • Amlexanox: Initially declined for asthma, repurposed for aphthous ulcers and now under investigation for rare genetic diseases via nonsense-mediated decay suppression [4].

Table 1: Primary Reasons for Pharmaceutical Compound Discontinuation

Reason CategorySubfactorsRepresentative Impact
Market DynamicsGeneric competition; Sales decline; Portfolio restructuring75% of small-molecule drugs face generic erosion within 2 years of patent expiry [4]
Scientific ChallengesPoor solubility/permeability; Inadequate bioavailability; Metabolic instability39% of historical attrition linked to pharmacokinetics [9]
Operational IssuesAPI sourcing difficulties; cGMP non-compliance; Manufacturing cost inefficienciesSupply chain disruptions cause 15% of drug shortages [4]

Table 2: Notable Discontinued Compounds and Revival Outcomes

CompoundOriginal IndicationRevival IndicationKey Mechanism
ThalidomideMorning sickness (withdrawn)Erythema nodosum leprosum; Multiple myelomaTNF-α inhibition [4]
Fludarabine + G-CSFAcute myelogenous leukemia (poor prognosis)Optimized remission protocolsImmunomodulation [2]
Porphyra umbilicalis extractTraditional tonicBreast cancer (preclinical)Uncharacterized antitumor activity [1]

Academic Debates on Termination Criteria in Preclinical Research

Preclinical termination decisions remain contentious, with statistical rigor and bias mitigation at the epicenter of scholarly discourse. Positive publication bias—where only statistically significant results are reported—distorts biological validation, affecting 90% of preclinical neuroscience studies [5]. This compromises translational predictability, evidenced by only 9% of neuropsychiatric preclinical discoveries succeeding in clinical trials [5].

Core Controversies:

  • Statistical Power Deficiencies: Sample sizes are frequently determined by historical significance thresholds rather than a priori power analysis, inflating false-positive rates. Underpowered studies detect only large effects, missing therapeutically relevant but subtler signals [5].
  • Stopping Rule Ambiguity: Heuristic stopping criteria (e.g., "X consecutive irrelevant screenings") lack probabilistic rigor. As Figure 1 illustrates, such methods misestimate recall targets because they ignore unseen document volume and machine learning performance variability [10].
  • Futility Assessment: Pragmatic trial designs face challenges defining "policy-meaningful differences" for early termination. Unlike explanatory trials, which halt for clinical efficacy, pragmatic studies require stronger evidence to shift established clinical practices [8].

Reform Proposals:

  • Preregistration: Mandating predefined statistical plans via platforms like Open Science Framework reduces HARKing (Hypothesizing After Results are Known) [5].
  • Hypergeometric Stopping Criteria: For systematic reviews, statistically rigorous stopping tests reject null hypotheses that recall is below targets (e.g., "We achieve <95% recall") with predetermined confidence levels [10].
  • Bayesian Futility Analyses: Phase II trials increasingly use Bayesian posterior probabilities to quantify success likelihoods, as seen in oncology studies where GCSF combination therapies required >70% remission rates [2].

Table 3: Proposed Reforms for Preclinical Termination Decisions

Current PracticeFlawProposed ReformImplementation Challenge
Significance-driven sample sizesHigh false-negative ratesA priori power analysis with effect size estimationRequires upfront resource commitment [5]
Unplanned interim analysesAlpha inflationGroup sequential designs with adjusted error ratesComputational complexity [2]
File drawer problemPublication biasRegistered Reports; Negative data repositoriesAcademic incentive misalignment [5]

Intellectual Property Implications of Compound Discontinuation in Collaborative Research

Collaborative frameworks—spanning academia, industry, and government labs—complicate IP ownership of discontinued compounds. Under U.S. patent law, joint inventors hold "tenancy-in-common" rights, enabling any co-owner to exploit patents without partner consent [3]. This creates three vulnerabilities:

  • Strategic Discontinuation Conflicts: Partners may discontinue viable compounds due to conflicting priorities (e.g., market size vs. therapeutic need).
  • Ownership Ambiguity: Lenient joint inventorship standards (e.g., vague "contribution to conception") foster patent ownership disputes upon revival attempts [3] [6].
  • Data Access Fragmentation: Preclinical data generated across institutions may be siloed, impeding comprehensive repurposing analyses [6].

Mitigation Frameworks:

  • Contractual Precedence: The CREATE Act (2004) enables cross-institutional IP agreements superseding default tenancy-in-common rules. Proactive contracts should define:
  • Attribution of revived derivatives (e.g., new formulations/salts)
  • Publication rights for discontinued projects
  • Revenue-sharing models for repurposed compounds [3]
  • Claim-Specific Ownership: Allocating rights per patent claim (vs. entire patents) clarifies control over revived applications [6].
  • Patent Landscape Audits: Prior to revival, comprehensive freedom-to-operate analyses identify third-party IP barriers. For example, amorphous solid dispersions of discontinued compounds may infringe existing crystallization patents [4] [6].

Table 4: IP Management Practices for Discontinued Compounds in Collaborations

ChallengeRiskBest Practice
Joint ownershipExploitation without profit sharingContractual profit-sharing clauses; Claim-specific ownership [6]
Background IP encumbranceBlocking patents on formulation methodsPre-collaboration audits; Nonexclusive licenses [3]
Data sovereigntyRestricted access to preclinical datasetsFAIR data principles; Escrowed data repositories [6]

Properties

Product Name

Discontinued

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16-,17+,18+,19-,20-,22-/m0/s1

InChI Key

OQARDMYXSOFTLN-IHQXFVPMSA-N

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.